(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Overview
Description
(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is an organoheterocyclic compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . This compound is characterized by a thienopyrimidine core structure fused with a piperidine ring, and a methanol group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving thiophene and pyrimidine derivatives under acidic or basic conditions.
Attachment of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thienopyrimidine core.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic routes as described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine core allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol: A similar compound with a different thienopyrimidine core structure.
Pyrimidine Derivatives: Compounds with similar pyrimidine core structures but different substituents.
Uniqueness
(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is unique due to its specific thienopyrimidine core structure and the presence of a piperidine ring with a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)11-10-3-6-17-12(10)14-8-13-11/h3,6,8-9,16H,1-2,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBMQNURYLJSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C3C=CSC3=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227453 | |
Record name | 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-68-2 | |
Record name | 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Thieno[2,3-d]pyrimidin-4-yl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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